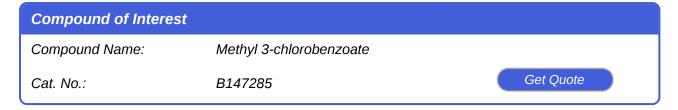


Spectroscopic Analysis of Methyl 3chlorobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-chlorobenzoate**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

Methyl 3-chlorobenzoate is an organic compound with the chemical formula C₈H₇ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom at the meta position (C3) and a methyl ester group at the C1 position.

Figure 1: Chemical structure of Methyl 3-chlorobenzoate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 3-chlorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Methyl 3-chlorobenzoate** (Solvent: CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.97	t	1.8	1H	H-2
7.90	dt	7.8, 1.3	1H	H-6
7.48	ddd	8.0, 2.2, 1.1	1H	H-4
7.35	t	7.9	1H	H-5
3.89	S	-	3H	-ОСН3

Table 2: 13C NMR Spectroscopic Data for Methyl 3-chlorobenzoate (Solvent: CDCl3)

Chemical Shift (δ) ppm	Assignment
165.8	C=O (ester)
134.5	C-CI
132.8	C-1
131.8	C-5
129.6	C-4
127.6	C-2 or C-6
127.6	C-6 or C-2
52.3	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 3-chlorobenzoate



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~1730-1715	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~800-600	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for Methyl 3-chlorobenzoate[1]

m/z	Relative Intensity (%)	Assignment
170	72.0	[M] ⁺ (Molecular ion)
172	24.0	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
139	100	[M - OCH₃] ⁺
111	99.9	[M - COOCH₃]+
75	55.2	[C ₆ H ₄ Cl] ⁺ fragment

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation

 Sample Weighing: Accurately weigh 5-20 mg of Methyl 3-chlorobenzoate for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]



- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS) to the vial.[2][3]
- Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in the tube should be approximately 4-5 cm.[2]
- Capping: Securely cap the NMR tube to prevent solvent evaporation.
- 3.1.2. Instrument Parameters and Data Acquisition



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Figure 2: General workflow for NMR data acquisition.

- Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to ensure field stability.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]
- Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to maximize signal-to-noise.[2]
- Acquisition Parameters:



- ¹H NMR: A sufficient number of scans (typically 8-16) are acquired with a spectral width of approximately 10-12 ppm and a relaxation delay of 1-2 seconds.
- ¹³C NMR: A larger number of scans (typically 128 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A wider spectral width (e.g., 0-200 ppm) and a relaxation delay of 2-5 seconds are used.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation and Data Acquisition



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Figure 3: Workflow for ATR-FTIR analysis of a liquid sample.

- Instrument and Accessory: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is typically used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected
 to account for atmospheric and instrumental interferences. The crystal should be cleaned
 with a suitable solvent (e.g., isopropanol) and dried completely before collecting the
 background.
- Sample Application: A small drop of neat **Methyl 3-chlorobenzoate** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
- Data Collection: The sample spectrum is then recorded. Typically, 16 to 32 scans are coadded at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.



Post-Measurement Cleaning: After the measurement, the sample is wiped from the ATR
crystal using a soft tissue, and the crystal is cleaned with an appropriate solvent to prepare
for the next sample.[5]

Electron Ionization (EI) - Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization

- Sample Introduction: For a volatile liquid like **Methyl 3-chlorobenzoate**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent before entering the ion source. With a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the ion source and heated to induce vaporization.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+). The excess energy imparted during ionization leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]

3.3.2. Mass Analysis and Detection



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Figure 4: General workflow for EI-MS analysis.

- Ion Acceleration: The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.
- Mass Analysis: The accelerated ions then enter a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Spectrum Generation: The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

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